1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine
CAS No.:
Cat. No.: VC14624184
Molecular Formula: C16H27N3O
Molecular Weight: 277.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27N3O |
|---|---|
| Molecular Weight | 277.40 g/mol |
| IUPAC Name | 1-ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine |
| Standard InChI | InChI=1S/C16H27N3O/c1-2-17-9-11-19(12-10-17)15-5-7-18(8-6-15)14-16-4-3-13-20-16/h3-4,13,15H,2,5-12,14H2,1H3 |
| Standard InChI Key | UTOKAERHUJGCKM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CO3 |
Introduction
1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine is a complex organic compound featuring a piperazine ring and a piperidine ring, along with a furan moiety. This unique structural combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Synthesis and Chemical Behavior
The synthesis of 1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine typically involves multiple steps that require careful optimization to improve yields and purity. The compound's chemical behavior can be analyzed through various reactions, which are crucial for understanding its potential applications.
Biological Activity and Potential Applications
Preliminary research suggests that compounds with similar structures can act as inhibitors or modulators of neurotransmitter receptors, particularly in the central nervous system. The furan and piperidine components are known to influence binding affinities and selectivity toward specific receptors, potentially providing therapeutic effects for conditions such as anxiety, depression, and other neurological disorders.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-Ethyl-4-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperazine | Contains thiophene instead of furan | May exhibit different electronic properties affecting receptor binding |
| 1-Methyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine | Methyl group instead of ethyl | Potentially alters lipophilicity and bioavailability |
| 1-Ethyl-4-[1-(furan-3-ylmethyl)piperidin-4-yl]piperazine | Furan at position 3 | May influence reactivity and selectivity towards targets |
Interaction Studies
Interaction studies involving 1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine focus on its binding affinity to various receptors. Initial findings indicate that compounds with similar structures can exhibit selective binding to serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. Further studies are needed to elucidate its precise mechanisms of action and therapeutic potential.
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